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Compound of Interest

Compound Name: Cdp-840
Cat. No.: B1242106
Get Quote

Abstract & Compound Profile

CDP-840 is a potent, selective, competitive inhibitor of phosphodiesterase type 4 (PDE4),
specifically designed to dissociate anti-inflammatory efficacy from the emetic side effects
common to first-generation PDE4 inhibitors like rolipram.

In rodent models, CDP-840 is primarily utilized to investigate cAMP-mediated suppression of
pro-inflammatory cytokines (TNF-

, IL-6) and to study bronchodilation in asthma models.
Key Pharmacological Characteristics[1][2][3]
o Target: PDE4 Isoenzymes (A, B, C, D).[1]
¢ Mechanism: Prevents hydrolysis of CAMP
Increased intracellular cAMP
PKA activation

Downregulation of NF-
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B and inflammatory gene transcription.

¢ Species-Specific Metabolism (CRITICAL): Unlike humans and primates, rats metabolize
CDP-840 rapidly via para-hydroxylation on the R4 phenyl ring.[2] This results in a
significantly shorter half-life in rats compared to primates. Consequently, rodent efficacy
studies often require higher or more frequent dosing than primate/human equivalents.

Mechanism of Action (Pathway Visualization)

The following diagram illustrates the intervention point of CDP-840 within the inflammatory

signaling cascade.
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Figure 1: Mechanism of Action. CDP-840 inhibits PDE4, preventing CAMP degradation.
Elevated cAMP activates PKA, which subsequently suppresses NF-

B-driven cytokine release.

Formulation & Solubility Protocols

CDP-840 is lipophilic and can be challenging to solubilize for in vivo use. The hydrochloride salt
form is slightly more soluble but often requires specific vehicles to ensure consistent
bioavailability.

Protocol A: Oral Suspension (Recommended for
Repeated Dosing)

Best for: Chronic efficacy studies (Asthma, Arthritis).
e Vehicle: 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in distilled water.
e Preparation:

o Weigh the required amount of CDP-840.

o Add a small volume of Tween 80 (0.1% final concentration) to wet the powder.

o Gradually add the 0.5% MC solution while triturating (grinding) in a mortar and pestle or
using a high-shear homogenizer to form a uniform white suspension.

 Stability: Prepare fresh daily. Resuspend thoroughly by vortexing immediately before dosing.

Protocol B: Intravenous/intraperitoneal Solution (Acute
Studies)

Best for: PK studies or acute cytokine inhibition.
¢ Vehicle: 10% DMSO + 20% PEG400 + 70% Saline (0.9%).

e Preparation:
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o Dissolve CDP-840 completely in DMSO first (stock).
o Add PEG400 and vortex.

o Slowly add warm saline while vortexing to prevent precipitation.

e pH Adjustment: If using the HCI salt, check pH; buffer to ~pH 4.5-5.5 if necessary to prevent
injection site irritation.

Dosing Regimens

Due to the metabolic differences mentioned in Section 1, rodent doses are generally higher
than primate doses.

Table 1: Recommended Dosing Parameters
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Species Route

Dose Range

Frequency

Indication

Notes

Rat PO

3 —-10 mg/kg

BID (Twice
Daily)

Asthma /

Inflammation

Higher
frequency
needed due
to rapid
hepatic
clearance
(para-

hydroxylation
).

Rat IP

1-5mg/kg

Single Dose

Acute LPS
Challenge

Administer
30-60 mins
prior to

challenge.

Mouse PO

10-30
mg/kg

QD or BID

Arthritis /

Depression

Mice often
require higher
mg/kg than
rats for
PDEA4i

efficacy.

Mouse IP

3 - 10 mg/kg

Single Dose

Memory/Beh

avior

Watch for
sedation at
upper limits
(>30 mg/kg).

Experimental Protocols
Workflow 1: Inhibition of LPS-Induced TNF- (Acute

Inflammation)

This is the gold-standard assay to verify in vivo target engagement of CDP-840.

Objective: Measure the reduction of serum TNF-

following endotoxin challenge.
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Step-by-Step Protocol:

e Acclimatization: Use male Lewis rats (200—-250g) or C57BL/6 mice. Fast animals for 12
hours prior to the experiment (water ad libitum).

e Drug Administration (T = -60 min):

[¢]

Group A: Vehicle (0.5% MC) PO.

[e]

Group B: CDP-840 (3 mg/kg) PO.

[e]

Group C: CDP-840 (10 mg/kg) PO.

(¢]

Group D: Rolipram (Positive Control, 1 mg/kg) PO.

e LPS Challenge (T = 0):
o Administer Lipopolysaccharide (LPS, E. coli 055:B5) intraperitoneally.
o Dose: 10

g/mouse or 100

g/rat .
e Termination & Sampling (T = +90 min):
o Peak TNF-

occurs 90 minutes post-LPS in serum.

o Euthanize via CO2 asphyxiation.

o Collect blood via cardiac puncture into serum separator tubes.
e Analysis:

o Centrifuge at 10,000 x g for 10 min.

o Quantify TNF-
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using species-specific ELISA.
Validation Criteria: Vehicle group must show robust TNF-
spike (>1000 pg/mL). CDP-840 (10 mg/kg) should inhibit this by >50%.

Workflow 2: Antigen-Induced Bronchoconstriction
(Asthma Model)

Objective: Assess efficacy in preventing late-phase asthmatic response.[3][4]

Sensitization Incubation ) Dosing CDP-840 Aerosol Challenge Plethysmography
(Ovalbumin + Alum) (14-21 Days) (PO, -1 hr) (Ovalbumin) (Penh / Resistance)

Click to download full resolution via product page
Figure 2: Experimental timeline for Antigen-Induced Bronchoconstriction.
Step-by-Step Protocol:
e Sensitization (Day 0): IP injection of Ovalbumin (10

g) + Aluminum Hydroxide (1 mg) in saline.

o Booster (Day 14): Repeat IP injection.
o Treatment (Day 21):
o Administer CDP-840 (3, 10 mg/kg PO) 1 hour before challenge.

e Challenge: Place animals in a whole-body plethysmograph chamber. Expose to aerosolized
Ovalbumin (1% in saline) for 20 minutes.

o Readout: Monitor Enhanced Pause (Penh) or airway resistance (RL) for 6 hours to capture
the Late Asthmatic Response (LAR).

o Note: CDP-840 is particularly effective against the LAR (Late Phase) rather than the
immediate acute bronchospasm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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